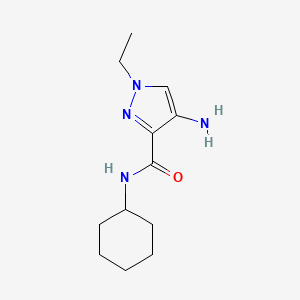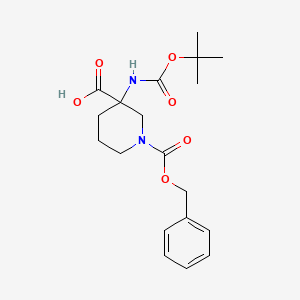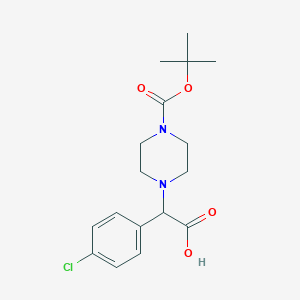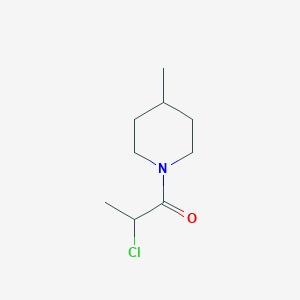
4-氨基-N-环己基-1-乙基-1H-吡唑-3-甲酰胺
描述
4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C12H20N4O and a molecular weight of 236.32 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of 4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .科学研究应用
合成和表征
- 一项研究展示了 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的合成和表征,展示了它们在药物设计中的潜力,因为吡唑核心在药物化学中具有重要意义。这些化合物针对艾氏腹水癌 (EAC) 细胞进行了体外细胞毒活性评估,证明了吡唑衍生物在癌症研究中的相关性 (Hassan、Hafez 和 Osman,2014).
生物活性
- 另一项研究重点关注 3-(三氟甲基)-1H-吡唑-4-甲酰胺衍生物的合成和体内评价,这些衍生物因其杀真菌和杀线虫活性而重要。这项研究突出了吡唑衍生物在农业中的应用,特别是在开发对根结线虫具有有效杀线虫性能的新化合物方面 (Zhao、Xing、Xu、Peng 和 Liu,2017).
抗菌和抗癌特性
- 报道了源自 5-氨基-3-(芳基氨基)-1H-吡唑-4-甲酰胺的吡唑并嘧啶和席夫碱的合成和结构解析,以及它们对不同人类癌细胞系的体外抗肿瘤活性。这表明吡唑衍生物在开发新的抗癌剂方面具有潜力 (Hafez、Osman、Yosef、El-All、Hassan、El-Sawy、Abdallah 和 Youns,2013).
化学稳定性和反应
- 对 3-(取代-三氮烯)吡唑-4-甲酰胺衍生物的稳定性和反应的研究有助于理解吡唑化合物的化学行为。这项研究提供了对这些化合物在药物化学中的转化和潜在应用的见解 (Shealy 和 O'dell,1971).
未来方向
生化分析
Biochemical Properties
4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific proteomic targets, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
The effects of 4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide in laboratory settings are crucial for understanding its stability and long-term effects. Over time, the compound may undergo degradation, affecting its efficacy and potency. Studies have shown that its stability can be influenced by various factors, including temperature and pH . Long-term exposure to the compound can lead to changes in cellular function, which are important for evaluating its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s involvement in metabolic pathways is crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is important for evaluating the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity . The localization of the compound within subcellular compartments can influence its function and efficacy.
属性
IUPAC Name |
4-amino-N-cyclohexyl-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-2-16-8-10(13)11(15-16)12(17)14-9-6-4-3-5-7-9/h8-9H,2-7,13H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRNLPKMUKIJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B3038663.png)
![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B3038664.png)

![4-benzyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038671.png)
![(2E)-3-{4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}prop-2-enoic acid](/img/structure/B3038672.png)




![(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B3038680.png)

![(E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3038682.png)
![2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B3038684.png)
